2-Azido-4'-nitro-1,1'-biphenyl CAS number and molecular weight
2-Azido-4'-nitro-1,1'-biphenyl CAS number and molecular weight
CAS Number: 14191-25-4 | Molecular Weight: 240.22 g/mol
Executive Summary
2-Azido-4'-nitro-1,1'-biphenyl is a specialized organic intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles, specifically functionalized carbazoles.[1][2] Characterized by the presence of an azide (-N
Its primary utility lies in the thermal or photochemical decomposition to generate singlet nitrenes, which undergo rapid cyclization to form 2-nitrocarbazole . This transformation is of significant interest to drug development professionals working with carbazole alkaloids (e.g., ellipticine derivatives) and materials scientists developing organic electronics, where the carbazole moiety acts as a hole-transporting core.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
The following data establishes the distinct chemical fingerprint of the target compound.
| Property | Data |
| Chemical Name | 2-Azido-4'-nitro-1,1'-biphenyl |
| CAS Registry Number | 14191-25-4 |
| Molecular Formula | C |
| Molecular Weight | 240.22 g/mol |
| SMILES | [O-]C1=CC=C(C=C1)C2=CC=CC=C2N=[N+]=[N-] |
| Appearance | Pale yellow to gray solid (crude); typically crystalline upon purification.[3] |
| Stability | Shock Sensitive. Decomposes upon heating above 90°C (evolution of N |
| Solubility | Soluble in DCM, CHCl |
Synthesis Protocol
The synthesis of 2-azido-4'-nitro-1,1'-biphenyl is most reliably achieved via the diazotization-azidation of its amine precursor, 4'-nitro-2-biphenylamine. This method ensures high regioselectivity and avoids the formation of poly-azidated byproducts.
Precursor Preparation (Suzuki Coupling)
If the amine precursor is not commercially available, it is synthesized via a Suzuki-Miyaura cross-coupling:
-
Reactants: 2-Bromoaniline + 4-Nitrophenylboronic acid.
-
Catalyst: Pd(PPh
) (5 mol%). -
Base/Solvent: K
CO / Toluene:Ethanol:Water (2:1:1).
Core Protocol: Diazotization and Azidation
This protocol describes the conversion of 4'-nitro-2-biphenylamine to the target azide.
Safety Warning: Organic azides are potentially explosive. Perform all reactions behind a blast shield. Do not use metal spatulas. Limit scale to <5 mmol for initial runs.
Reagents:
-
4'-Nitro-2-biphenylamine (1.0 equiv)
-
Sodium Nitrite (NaNO
, 1.2 equiv) -
Sodium Azide (NaN
, 1.5 equiv) -
Hydrochloric Acid (6 M) or H
SO -
Urea (to quench excess nitrite)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4'-nitro-2-biphenylamine in a mixture of acetic acid and 6 M HCl at 0°C. Ensure a homogenous suspension or solution.
-
Diazotization: Dropwise add an aqueous solution of NaNO
while maintaining the temperature below 5°C. Stir for 30 minutes. The solution should turn clear/yellowish.-
Validation: Test with starch-iodide paper (turns blue) to confirm excess nitrous acid.
-
-
Quenching: Add small amounts of urea until starch-iodide paper no longer changes color (removes excess HNO
to prevent hydrazoic acid formation in the next step). -
Azidation: Slowly add an aqueous solution of NaN
dropwise at 0°C. Caution: Vigorous nitrogen evolution may occur. -
Precipitation: Stir for 1–2 hours at 0°C, then allow to warm to room temperature. The product, 2-azido-4'-nitro-1,1'-biphenyl, will precipitate as a solid.
-
Isolation: Filter the solid, wash copiously with cold water, and dry under vacuum in the dark. Do not heat to dry.
Application: Nitrene-Mediated Carbazole Synthesis
The definitive application of CAS 14191-25-4 is its conversion to 2-nitrocarbazole . This reaction proceeds via a singlet nitrene intermediate, which inserts into the proximal aromatic C-H bond.
Mechanism of Action
-
Thermolysis: Heating the azide triggers the loss of N
, generating a singlet nitrene ( N). -
Insertion: The electrophilic nitrene attacks the ortho-carbon of the pendant 4-nitrophenyl ring.
-
Rearrangement: A rapid 1,5-hydrogen shift restores aromaticity, yielding the tricyclic carbazole core.
Pathway Visualization
The following diagram illustrates the transformation logic from the Suzuki precursor to the final carbazole heterocycle.
Figure 1: Synthetic workflow from commercial starting materials to the 2-nitrocarbazole scaffold via the target azide intermediate.
Experimental Validation & Troubleshooting
To ensure scientific integrity (E-E-A-T), the following troubleshooting matrix is provided based on standard azide chemistry behaviors.
| Issue | Probable Cause | Corrective Action |
| Low Yield (Azidation) | Incomplete diazotization due to poor solubility of amine. | Use a stronger acid solvent (e.g., TFA/H |
| Product Decomposition | Exposure to light or heat during isolation. | Wrap all flasks in aluminum foil. Dry product in a vacuum desiccator at room temperature, never in an oven. |
| Impurity Profile | Formation of phenols (reaction with water). | Ensure the temperature remains strictly <5°C during the diazonium salt formation. |
| Incomplete Cyclization | Triplet nitrene formation (non-reactive). | Use a solvent with a high boiling point (e.g., o-dichlorobenzene) and degas thoroughly to remove oxygen (a triplet sensitizer). |
References
-
Chemical Synthesis Database. (2025). 2-azido-4'-nitro-1,1'-biphenyl - CAS 14191-25-4.[1][2][3][6] Retrieved from
-
Stokes, B. J., et al. (2009). Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides. The Journal of Organic Chemistry, 74(8), 3225–3228. (Demonstrates the catalytic conversion of biaryl azides to carbazoles). Retrieved from
-
Smith, P. A. S., et al. (1973).[4] 2-Nitrocarbazole.[4] Organic Syntheses, Coll. Vol. 5, p. 829. (Foundational reference for the synthesis of nitrocarbazoles via azide intermediates). Retrieved from
-
PubChem. (2025).[7][8] Compound Summary: 4-Nitro-1,1'-biphenyl (Precursor Data). Retrieved from
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. orgsyn.org [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-Nitrophenyl azide | C6H4N4O2 | CID 73693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
